molecular formula C16H16O3 B025029 Dihydro Ketoprofen (Mixture of Diastereomers) CAS No. 59960-32-6

Dihydro Ketoprofen (Mixture of Diastereomers)

Cat. No. B025029
CAS RN: 59960-32-6
M. Wt: 256.3 g/mol
InChI Key: KBVIDAVUDXDUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Ketoprofen involves a multi-step chemical process, starting from 3-cyanomethylbenzoic acid through Friedel-Crafts acylation, α-monomethylation, and hydrolysis, leading to the final product with a high yield and purity suitable for industrial production (Li Xiang, 2008). This process underscores the chemical ingenuity in creating NSAIDs like Ketoprofen.

Molecular Structure Analysis

Ketoprofen's molecular dynamics have been extensively studied, revealing its amorphous state and the presence of multiple relaxation processes indicative of its complex molecular mobility. Such insights are crucial for understanding its behavior in various states and interactions with other molecules (U. Sailaja et al., 2013).

Chemical Reactions and Properties

The degradation of Ketoprofen by sulfate radical-based advanced oxidation processes demonstrates its chemical reactivity and the influence of environmental factors on its stability. These findings are essential for assessing the environmental impact and remediation strategies for NSAID contaminants (Yiping Feng et al., 2017).

Physical Properties Analysis

The study of Ketoprofen's photochemical behavior in different solvents using time-resolved resonance Raman spectroscopy offers a deep dive into its physical properties. This research highlights how solvent concentration significantly affects the rate constants and reaction mechanisms of Ketoprofen, providing insight into its behavior under various conditions (Mingde Li et al., 2010).

Chemical Properties Analysis

Interactions between Ketoprofen and excipients have been explored through vibrational spectroscopy, revealing insights into drug formulation and stability. Such studies are critical for understanding how Ketoprofen's chemical properties are affected by other substances and for optimizing pharmaceutical formulations (L. A. E. B. D. Carvalho et al., 2006).

Scientific Research Applications

Application Summary

“Dihydro Ketoprofen (Mixture of Diastereomers)” is used in the study of drug metabolism and pharmacokinetics . It is particularly used in the study of reduction reactions of compounds containing a ketone group in the human liver .

Methods of Application

In the study, recombinant cytosolic isoforms were constructed, including AKR1C1, AKR1C2, AKR1C3, AKR1C4, and carbonyl reductase 1 (CBR1), and a microsomal isoform, 11b-hydroxysteroid dehydrogenase type 1 (HSD11B1). The contributions of these isoforms to the reduction of 10 compounds were examined by extrapolating the relative expression of each reductase protein in human liver preparations to recombinant systems quantified by liquid chromatography–mass spectrometry .

Results or Outcomes

The reductase activities for several drugs were predominantly catalyzed by cytosolic isoforms, and the sum of the contributions of individual cytosolic reductases was almost 100%. Interestingly, AKR1C3 showed the highest contribution to the reduction of certain drugs, although previous studies have revealed that CBR1 mainly metabolizes them. The reductase activities of other drugs were catalyzed by microsomal isoform(s), and the contributions of HSD11B1 were calculated to be significant .

Neurology Research

Application Summary

“Dihydro Ketoprofen (Mixture of Diastereomers)” is used in neurology research . It is available for purchase as a reference standard from Neurology Research Chemicals and Analytical Standards .

Methods of Application

The specific methods of application in neurology research can vary widely depending on the particular study or experiment being conducted. Typically, it might involve using the compound in laboratory experiments to understand its effects on neurological processes or disorders .

Metabolite of Ketoprofen

Application Summary

“Dihydro Ketoprofen (Mixture of Diastereomers)” is a metabolite of Ketoprofen . This means it is a product of the metabolic process of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and other symptoms of inflammation .

Methods of Application

In this context, “Dihydro Ketoprofen (Mixture of Diastereomers)” might be used in studies investigating the metabolism of Ketoprofen. This could involve administering Ketoprofen to a biological system (like a cell culture or a living organism), then analyzing the resulting metabolites .

Results or Outcomes

The results of such studies could provide valuable insights into how Ketoprofen is processed by the body, which could have implications for its therapeutic use .

Reference Standards in Neurology Research

Application Summary

“Dihydro Ketoprofen (Mixture of Diastereomers)” is used as a reference standard in neurology research . Reference standards are substances with a well-defined purity, used as a calibration standard in quantitative analysis .

Methods of Application

The specific methods of application in neurology research can vary widely depending on the particular study or experiment being conducted. Typically, it might involve using the compound in laboratory experiments to understand its effects on neurological processes or disorders .

Metabolite of Ketoprofen

Application Summary

“Dihydro Ketoprofen (Mixture of Diastereomers)” is a metabolite of Ketoprofen . This means it is a product of the metabolic process of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and other symptoms of inflammation .

Methods of Application

In this context, “Dihydro Ketoprofen (Mixture of Diastereomers)” might be used in studies investigating the metabolism of Ketoprofen. This could involve administering Ketoprofen to a biological system (like a cell culture or a living organism), then analyzing the resulting metabolites .

Results or Outcomes

The results of such studies could provide valuable insights into how Ketoprofen is processed by the body, which could have implications for its therapeutic use .

Safety And Hazards

The safety data sheet for Dihydro Ketoprofen (Mixture of Diastereomers) indicates that it is intended for research use only and is not intended for diagnostic or therapeutic use . More detailed safety and hazard information would be available in the full safety data sheet .

properties

IUPAC Name

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIDAVUDXDUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473612
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

CAS RN

59960-32-6
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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